An In-depth Technical Guide to (3-(1H-pyrazol-3-yl)phenyl)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (3-(1H-pyrazol-3-yl)phenyl)methanol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical compound (3-(1H-pyrazol-3-yl)phenyl)methanol, tailored for researchers, scientists, and professionals in the field of drug development. The document delves into its fundamental physicochemical properties, outlines a detailed synthetic protocol, and explores its potential applications, grounded in the established significance of pyrazole-containing molecules in medicinal chemistry.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Numerous pyrazole derivatives have been successfully developed into approved drugs for a range of therapeutic areas, including oncology and cardiovascular disease.[1][2] The compound (3-(1H-pyrazol-3-yl)phenyl)methanol belongs to this important class of molecules, incorporating both a pyrazole ring and a benzyl alcohol moiety, suggesting its potential as a valuable building block for the synthesis of novel bioactive compounds.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of (3-(1H-pyrazol-3-yl)phenyl)methanol are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₀N₂O | [3][4][5][6] |
| Molecular Weight | 174.20 g/mol | [3][5][6] |
| Appearance | Solid (typical for similar compounds) | |
| CAS Number | 864068-80-4 | [5] |
| InChI | 1S/C10H10N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-7,13H,8H2 | [4] |
| SMILES | OCc1cccc(c1)c2cc[nH]n2 |
Synthesis and Characterization
While multiple vendors list (3-(1H-pyrazol-3-yl)phenyl)methanol, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create derivatives. A plausible and efficient synthetic route is the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Synthetic Workflow: A Two-Step Approach
The proposed synthesis involves two key steps: a Suzuki coupling to form the carbon skeleton, followed by a reduction of an ester to the desired benzyl alcohol. This approach is chosen for its high efficiency, tolerance of various functional groups, and the ready availability of starting materials.
Caption: Proposed two-step synthesis of (3-(1H-pyrazol-3-yl)phenyl)methanol.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-(1H-pyrazol-3-yl)benzoate
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-bromobenzoate (1.0 eq), 1H-pyrazol-3-ylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
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Rationale: An inert atmosphere is crucial to prevent the degradation of the palladium catalyst. Using a slight excess of the boronic acid ensures the complete consumption of the aryl bromide. Sodium carbonate acts as the base required for the catalytic cycle.
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Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and water. Bubble the inert gas through the mixture for 15-20 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Rationale: Degassing the solvent removes dissolved oxygen which can oxidize and deactivate the palladium catalyst. The biphasic solvent system is standard for Suzuki couplings, with the inorganic base dissolving in the aqueous phase and the organic reactants and catalyst in the organic phase.
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Reaction: Heat the mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Workup and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (3-(1H-pyrazol-3-yl)phenyl)methanol
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Reaction Setup: Dissolve the purified methyl 3-(1H-pyrazol-3-yl)benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
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Rationale: Anhydrous conditions are essential as lithium aluminum hydride (LiAlH₄) reacts violently with water. Cooling the reaction mixture helps to control the exothermic reaction.
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Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF to the cooled solution.
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Rationale: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. It is added slowly to manage the reaction rate and heat generation.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Quenching and Workup: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). A granular precipitate should form.
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Rationale: This specific quenching procedure is designed to safely neutralize the excess LiAlH₄ and produce an easily filterable solid.
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Purification: Filter the resulting solid and wash it thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (3-(1H-pyrazol-3-yl)phenyl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.
Structural Characterization
To confirm the identity and purity of the synthesized (3-(1H-pyrazol-3-yl)phenyl)methanol, a suite of standard analytical techniques should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyrazole rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of carbon signals, including those for the phenyl and pyrazole rings, and a characteristic signal for the methylene carbon.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 175.0866.[7]
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Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for C-H and C=C aromatic stretching.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of (3-(1H-pyrazol-3-yl)phenyl)methanol make it an attractive starting point for the development of new therapeutic agents.
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Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology.[1] The benzyl alcohol moiety can be further functionalized to introduce groups that can interact with specific residues in the kinase active site.
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Anti-inflammatory Agents: Pyrazole derivatives have been investigated for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2] The core structure of (3-(1H-pyrazol-3-yl)phenyl)methanol could be elaborated to explore this therapeutic avenue.
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Antimicrobial Agents: Novel pyrazole derivatives have shown promise as potent antibacterial agents, highlighting another potential application for compounds derived from this scaffold.[1]
The presence of the hydroxyl group provides a convenient handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
(3-(1H-pyrazol-3-yl)phenyl)methanol is a valuable chemical entity with a confirmed molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . Its synthesis can be reliably achieved through established methods such as the Suzuki coupling followed by reduction. The presence of the privileged pyrazole scaffold, combined with a readily functionalizable benzyl alcohol group, positions this compound as a versatile building block for the discovery and development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to utilize and explore the potential of this promising molecule.
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